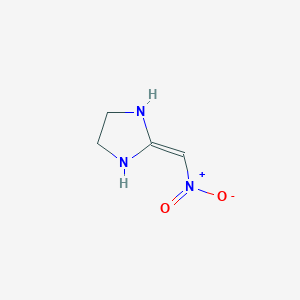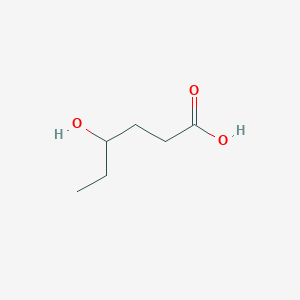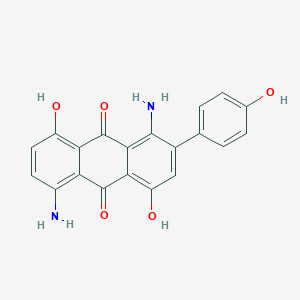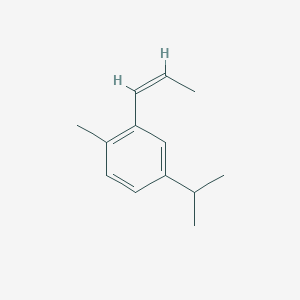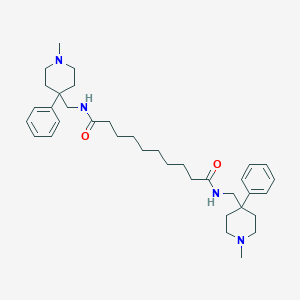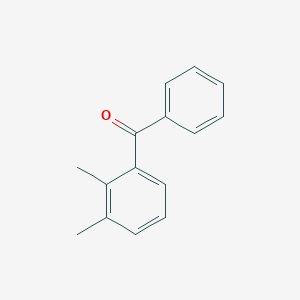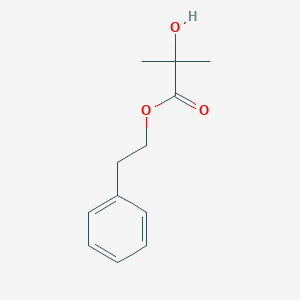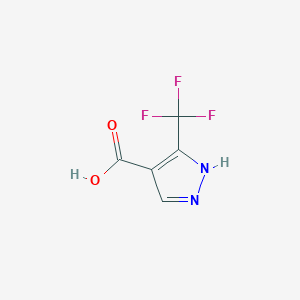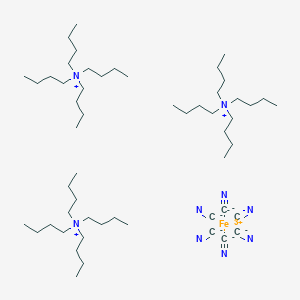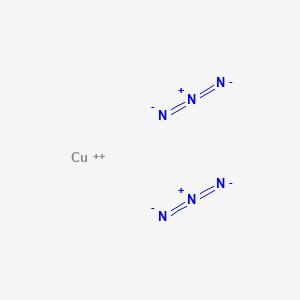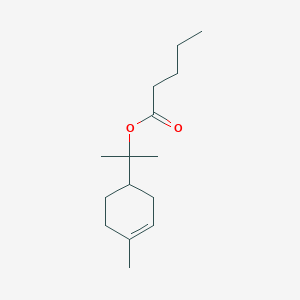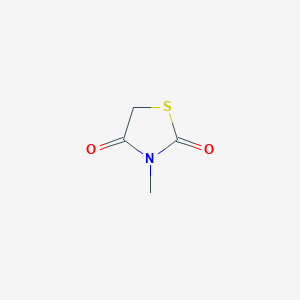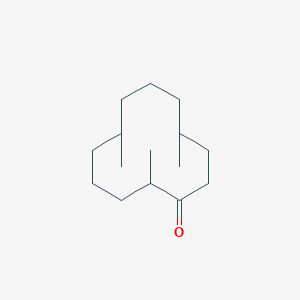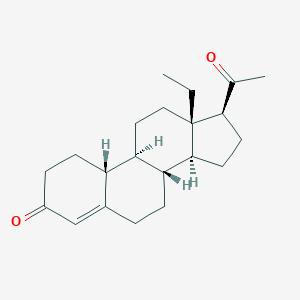
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
科学研究应用
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used in a wide range of scientific research applications, including studies of steroid hormone receptors, gene expression, and cell signaling pathways. This compound has been shown to have potent anti-inflammatory and immunosuppressive effects, making it useful for investigating the role of steroid hormones in immune system function. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used to study the effects of steroid hormones on bone metabolism, cardiovascular function, and reproductive health.
作用机制
The mechanism of action of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- involves binding to steroid hormone receptors, specifically the glucocorticoid receptor and the progesterone receptor. Once bound to these receptors, this compound can modulate gene expression and cellular signaling pathways, leading to a variety of biochemical and physiological effects.
生化和生理效应
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has a variety of biochemical and physiological effects, including anti-inflammatory and immunosuppressive effects, modulation of bone metabolism, and regulation of cardiovascular and reproductive function. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune system activation. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been shown to increase bone density and reduce the risk of osteoporosis, as well as regulate blood pressure and improve cardiovascular function.
实验室实验的优点和局限性
One of the main advantages of using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments is its potent anti-inflammatory and immunosuppressive effects, which make it useful for investigating the role of steroid hormones in immune system function. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it useful for investigating a variety of research questions. However, there are some limitations to using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments, including its potential to interact with other steroid hormones and its limited solubility in water.
未来方向
There are many potential future directions for research involving 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-. One area of interest is investigating the effects of this compound on immune system function in different disease contexts, such as autoimmune disorders and cancer. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- on bone metabolism and cardiovascular function. Finally, there is potential for developing new synthetic analogs of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- with improved solubility and bioavailability for use in future research.
合成方法
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is synthesized from pregnenolone acetate through a series of chemical reactions. The first step involves the conversion of pregnenolone acetate to 16-dehydropregnenolone acetate using sodium periodate. The resulting compound is then subjected to a series of reactions involving reduction, oxidation, and esterification, ultimately resulting in the formation of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-.
属性
CAS 编号 |
13934-52-6 |
|---|---|
产品名称 |
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- |
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-17-acetyl-13-ethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-3-21-11-10-17-16-7-5-15(23)12-14(16)4-6-18(17)20(21)9-8-19(21)13(2)22/h12,16-20H,3-11H2,1-2H3/t16-,17+,18+,19+,20-,21+/m0/s1 |
InChI 键 |
IJLOEMVVXWXXJN-LDIYZUBKSA-N |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34 |
规范 SMILES |
CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



